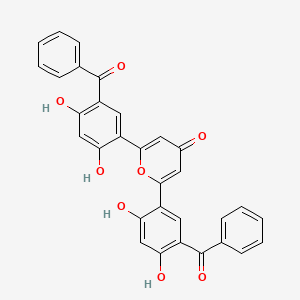
2,6-Bis(5-benzoyl-2,4-dihydroxyphenyl)-4h-pyran-4-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,6-Bis(5-benzoyl-2,4-dihydroxyphenyl)-4h-pyran-4-one is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a pyran ring substituted with benzoyl and dihydroxyphenyl groups, which contribute to its distinctive chemical behavior.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Bis(5-benzoyl-2,4-dihydroxyphenyl)-4h-pyran-4-one typically involves multi-step organic reactions. One common method includes the condensation of appropriate benzoyl and dihydroxyphenyl precursors under controlled conditions. The reaction may require catalysts and specific temperature and pressure settings to ensure the desired product yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including batch or continuous flow processes. The choice of method depends on factors such as cost, efficiency, and environmental impact. Advanced purification techniques, such as chromatography, are often employed to isolate the compound from reaction mixtures.
化学反応の分析
Types of Reactions
2,6-Bis(5-benzoyl-2,4-dihydroxyphenyl)-4h-pyran-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can yield hydroxy or alkoxy derivatives.
Substitution: Electrophilic or nucleophilic substitution reactions can introduce new functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various electrophiles or nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce hydroxy derivatives. Substitution reactions can introduce a wide range of functional groups, leading to diverse chemical products.
科学的研究の応用
2,6-Bis(5-benzoyl-2,4-dihydroxyphenyl)-4h-pyran-4-one has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, such as antioxidant or antimicrobial properties.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory or anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers or coatings, due to its unique chemical properties.
作用機序
The mechanism of action of 2,6-Bis(5-benzoyl-2,4-dihydroxyphenyl)-4h-pyran-4-one involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to modulate enzyme activities, bind to receptors, or interact with cellular components. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
類似化合物との比較
Similar Compounds
Similar compounds include other pyran derivatives and benzoyl-substituted phenols. Examples are:
- 2,6-Bis(4-hydroxyphenyl)-4h-pyran-4-one
- 2,6-Bis(3,5-dihydroxyphenyl)-4h-pyran-4-one
Uniqueness
2,6-Bis(5-benzoyl-2,4-dihydroxyphenyl)-4h-pyran-4-one is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in research and industry.
特性
CAS番号 |
54139-27-4 |
|---|---|
分子式 |
C31H20O8 |
分子量 |
520.5 g/mol |
IUPAC名 |
2,6-bis(5-benzoyl-2,4-dihydroxyphenyl)pyran-4-one |
InChI |
InChI=1S/C31H20O8/c32-19-11-28(20-13-22(26(35)15-24(20)33)30(37)17-7-3-1-4-8-17)39-29(12-19)21-14-23(27(36)16-25(21)34)31(38)18-9-5-2-6-10-18/h1-16,33-36H |
InChIキー |
QSJQOSDEBKHRRO-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)C(=O)C2=C(C=C(C(=C2)C3=CC(=O)C=C(O3)C4=CC(=C(C=C4O)O)C(=O)C5=CC=CC=C5)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















